molecular formula C9H12O4 B8458945 2-(Acryloyloxy)ethyl methacrylate CAS No. 69040-48-8

2-(Acryloyloxy)ethyl methacrylate

Cat. No.: B8458945
CAS No.: 69040-48-8
M. Wt: 184.19 g/mol
InChI Key: IGAWKPMXUGZZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acryloyloxy)ethyl methacrylate is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

69040-48-8

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-prop-2-enoyloxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H12O4/c1-4-8(10)12-5-6-13-9(11)7(2)3/h4H,1-2,5-6H2,3H3

InChI Key

IGAWKPMXUGZZIH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 g of hydroxyethyl methacrylate was weighed into a 250 ml r.b. flask fitted with stirrer, thermometer and nitrogen blanket. 3.88 g of triethylamine was then added followed by 80 ml of dichloromethane. The mixture was cooled and 4.15 g of acryloylchloride was added dropwise. The reaction mixture turned yellow and after 10 min a precipitate formed. Stirring was continued for 90 minutes. The precipitated material (TMEDA.HCl) was then filtered off and the organic solution extracted with sodium bicarbonate solution. The solution was then dried over anhydrous magnesium sulphate and after filtration the solvent evaporated to give a pale yellow oil (yield˜90%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.